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Compound of Interest

Compound Name: 6-iodo-1H-indole

Cat. No.: B105608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115666-47-2

Core Compound Properties
6-iodo-1H-indole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in

numerous biologically active compounds. The presence of an iodine atom at the 6-position of

the indole ring provides a valuable synthetic handle for further molecular elaboration, making it

a key intermediate in medicinal chemistry and materials science.

Physicochemical Data
The fundamental properties of 6-iodo-1H-indole are summarized in the table below, providing

a quick reference for experimental planning.
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Property Value Source(s)

CAS Number 115666-47-2 [1][2][3]

Molecular Formula C₈H₆IN [1][2][3]

Molecular Weight 243.05 g/mol [1][3]

Melting Point 111.0-111.5 °C

Boiling Point 341.7 °C at 760 mmHg

Appearance
Not specified; likely a solid at

room temperature

Solubility

No specific data available.

Parent indole is soluble in hot

water, alcohol, ether, and

benzene, and insoluble in

mineral oil and glycerol.[4]

Synthesis and Reactivity
The synthetic utility of 6-iodo-1H-indole primarily stems from the reactivity of the carbon-iodine

bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

Synthesis of 6-iodo-1H-indole
While a specific, detailed protocol for the direct C-6 iodination of indole to produce 6-iodo-1H-
indole is not readily available in the provided search results, a common strategy for the

synthesis of such compounds involves a halogen exchange reaction. For instance, 6-bromo-

1H-indole can serve as a precursor. A general procedure for a Finkelstein-type reaction, which

is conceptually applicable, is described below. This should be considered a representative

method that may require optimization.

Hypothetical Synthesis via Halogen Exchange:

Reaction: 6-bromo-1H-indole + NaI → 6-iodo-1H-indole + NaBr

Reagents and Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.sigmaaldrich.cn/CN/zh/substance/bbe6iodo1hindole24305115666472
https://pubchem.ncbi.nlm.nih.gov/compound/6-iodo-1H-indole
https://www.protheragen.ai/impurity/6-iodo-1h-indole-item-4599.html
https://www.sigmaaldrich.cn/CN/zh/substance/bbe6iodo1hindole24305115666472
https://pubchem.ncbi.nlm.nih.gov/compound/6-iodo-1H-indole
https://www.protheragen.ai/impurity/6-iodo-1h-indole-item-4599.html
https://www.sigmaaldrich.cn/CN/zh/substance/bbe6iodo1hindole24305115666472
https://www.protheragen.ai/impurity/6-iodo-1h-indole-item-4599.html
https://pubchem.ncbi.nlm.nih.gov/compound/Indole
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material: 6-bromo-1H-indole

Iodinating Agent: Sodium iodide (NaI)

Catalyst: Copper(I) iodide (CuI) is often used to facilitate this type of aromatic halogen

exchange.

Ligand: A ligand such as N,N'-dimethylethylenediamine (DMEDA) can be employed to

stabilize the copper catalyst.

Solvent: A high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) is

typically used.

Temperature: The reaction is generally heated to reflux for an extended period (e.g., 24-48

hours).

Illustrative Protocol Steps (based on similar reactions for iodo-indazoles):[5][6]

To a reaction vessel, add 6-bromo-1H-indole, sodium iodide (excess), copper(I) iodide

(catalytic amount), and the solvent.

Add the ligand (e.g., DMEDA) and flush the vessel with an inert gas (e.g., argon or

nitrogen).

Heat the mixture to reflux and monitor the reaction progress using an appropriate

technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up, typically involving filtration to remove insoluble salts,

followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 6-iodo-
1H-indole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.guidechem.com/question/how-is-6-iodo-1h-indazole-synt-id134430.html
https://eureka.patsnap.com/patent-CN109761904A
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Cross-Coupling Reactions
The iodine atom at the C-6 position makes 6-iodo-1H-indole an excellent substrate for forming

new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug

discovery. The following sections provide detailed, representative protocols for key cross-

coupling reactions, adapted from procedures for structurally similar iodo-indoles.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a

terminal alkyne, yielding arylalkynes. This reaction is invaluable for creating extended π-

systems and introducing alkynyl functionalities into the indole scaffold.[7][8]

Experimental Protocol (Representative):

Reaction Setup:

To a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-
iodo-1H-indole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride

(PdCl₂(PPh₃)₂, 0.09 mmol, 0.09 equiv), and copper(I) iodide (CuI, 0.09 mmol, 0.09 equiv).

[7]

Via syringe, add anhydrous toluene (6 mL) and an anhydrous amine base such as

diisopropylamine or triethylamine (3 mL).[7]

Degas the resulting solution by bubbling nitrogen through it for 15 minutes.[7]

Alkyne Addition:

In a separate flask, prepare a solution of the terminal alkyne (1.75 mmol, 1.75 equiv) in

anhydrous toluene (6 mL) and the same amine base (3 mL).[7]

Add the alkyne solution to the reaction flask.

Reaction and Work-up:

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its

progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of

ammonium chloride, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography.
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Workflow for the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting

an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence

of a palladium catalyst and a base.

Experimental Protocol (Representative):

Reaction Setup:
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In a Schlenk flask or microwave vial, combine 6-iodo-1H-indole (1.0 equiv), the desired

arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., sodium

carbonate or potassium carbonate, 2.0 equiv).[9][10]

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

Solvent and Reagent Addition:

Add a degassed solvent system, commonly a mixture of an organic solvent and water

(e.g., 1,4-dioxane/water 4:1).[10]

Reaction and Work-up:

Heat the reaction mixture with vigorous stirring (e.g., 80-120 °C). Microwave irradiation

can also be employed to accelerate the reaction.[9]

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture to room temperature, dilute with water, and extract with

an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

Purify the product by flash column chromatography on silica gel.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an

alkene to form a substituted alkene. This reaction is particularly useful for vinylation of the

indole core.

Experimental Protocol (Representative):

Reaction Setup:

In a dry Schlenk flask, combine 6-iodo-1H-indole (1.0 equiv), palladium(II) acetate

(Pd(OAc)₂, 0.05 equiv), and a base such as sodium carbonate or triethylamine (2.0 equiv).

[11][12]

Ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen.[11]

Reagent Addition:

Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).[11]

Add the alkene (e.g., methyl acrylate, 1.5 equiv) via syringe.[12]

Reaction and Work-up:

Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.[12]

Monitor the reaction's progress by TLC or LC-MS.

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g.,

ethyl acetate).[11]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by silica gel column chromatography.

Biological and Pharmacological Significance
While specific biological data for 6-iodo-1H-indole is limited in the available literature, the

indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_iodo_6_methyl_1H_indole_in_Organic_Electronics.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/t281182
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_iodo_6_methyl_1H_indole_in_Organic_Electronics.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_iodo_6_methyl_1H_indole_in_Organic_Electronics.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/t281182
https://www.sigmaaldrich.com/US/en/product/aldrich/t281182
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_3_iodo_6_methyl_1H_indole_in_Organic_Electronics.pdf
https://www.benchchem.com/product/b105608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


array of therapeutic agents. The introduction of an iodine atom provides a key vector for further

functionalization in drug discovery campaigns.

Role in Drug Discovery
Indole derivatives are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[13][14] They are key components in

drugs targeting various enzymes and receptors. 6-Iodo-1H-indole serves as a versatile

building block for synthesizing libraries of novel compounds for structure-activity relationship

(SAR) studies. For instance, derivatives of 6-substituted indoles have been investigated as

potent tubulin polymerization inhibitors, which are a critical class of anticancer agents.[15]

These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in

cancer cells.[15]

Potential as Enzyme Inhibitors
The indole nucleus can mimic the amino acid tryptophan, allowing indole-based compounds to

interact with the active sites of various enzymes.[16] Iodo-indole derivatives, in particular, have

been explored as inhibitors of several enzyme classes:

Protein Kinases: Many indole derivatives are designed to target protein kinases, which are

often dysregulated in cancer and inflammatory diseases. The 6-position of the indole ring

can be modified to optimize binding affinity and selectivity for specific kinases.[13][16]

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway

and a significant target in cancer immunotherapy. The indole scaffold is a logical starting

point for the design of IDO1 inhibitors.[16]

Tubulin: As mentioned, indole compounds can interfere with microtubule dynamics by

inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy.[15][16]

The general mechanism of action for many indole-based anticancer agents involves the

modulation of critical cell signaling pathways. By inhibiting key enzymes like protein kinases or

disrupting cytoskeletal components like microtubules, these compounds can interfere with

processes essential for cancer cell survival and proliferation, such as cell cycle progression and

apoptosis.
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Potential anticancer mechanisms of indole derivatives.

In summary, 6-iodo-1H-indole is a valuable and versatile chemical intermediate. Its well-

defined physical properties and, most importantly, the reactivity of its carbon-iodine bond in a

variety of robust cross-coupling reactions, make it a significant tool for the synthesis of complex

molecules with potential therapeutic applications, particularly in the field of oncology. Further

investigation into its specific biological activities is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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